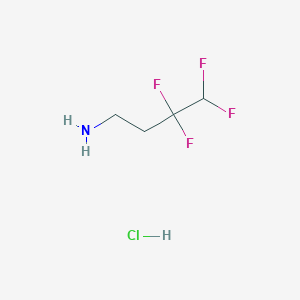

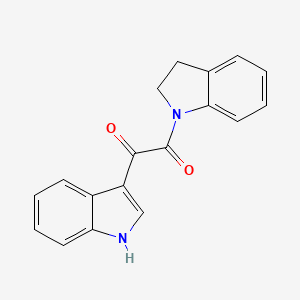

![molecular formula C10H15ClN2O3 B3006925 叔丁基{[4-(氯甲基)恶唑-5-基]甲基}氨基甲酸酯 CAS No. 2174001-85-3](/img/structure/B3006925.png)

叔丁基{[4-(氯甲基)恶唑-5-基]甲基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis, and a chloromethyl oxazole moiety, which can be involved in further chemical transformations.

Synthesis Analysis

The synthesis of related t-butyl carbamate derivatives has been reported in the literature. For instance, oxazolidinofullerenes were synthesized using tert-butyl N-substituted carbamates in the presence of ferric chloride, which suggests that similar catalytic systems could potentially be employed for the synthesis of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the versatility of tert-butyl carbamates in multi-step synthetic procedures, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of t-butyl carbamate derivatives can be complex, as seen in the isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, where molecules are linked via hydrogen and halogen bonds . This suggests that t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate could also exhibit interesting structural features, potentially including similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of t-butyl carbamate derivatives can be quite diverse. For example, t-butyl 2-vinylphenylcarbamate derivatives undergo iodocyclization to yield iodomethyl derivatives . This indicates that the chloromethyl group in t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate could also participate in cyclization reactions or act as a reactive site for nucleophilic substitution reactions, as seen in the synthesis of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of t-butyl carbamate derivatives are influenced by their functional groups. The presence of the tert-butyl group generally increases steric bulk, affecting solubility and reactivity. The oxazole ring in t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is likely to contribute to the compound's chemical stability and potential for participating in heterocyclic compound synthesis. The chloromethyl group is a versatile functional group that can undergo various chemical reactions, including nucleophilic substitutions and eliminations, which would be important considerations in the compound's reactivity profile .

科学研究应用

有机化学合成

叔丁基{[4-(氯甲基)恶唑-5-基]甲基}氨基甲酸酯及其衍生物在有机合成领域发挥着重要作用。例如,将叔丁基羟基(4-碘甲基-2-氧代氮杂环丁-1-基)乙酸酯转化为叔丁基 4-叔丁氧羰基-8-氧代-1,3,4-三氮杂双环[4.2.0]辛-2-烯-2-羧酸酯是一个著名的例子。该化合物与 β-内酰胺类抗生素类似物的合成有关,这证明了其在药物化学中的重要性 (Pant, Stoodley, Whiting, & Williams, 1989)。

抗肿瘤和抗丝虫病研究

研究表明,该化合物的衍生物,例如甲基 4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯和甲基 4-(异硫氰酸甲基)硒唑-2-氨基甲酸酯,已被评估其抗肿瘤和抗丝虫病特性。研究了这些化合物抑制白血病 L1210 细胞增殖的能力,突出了它们在癌症研究中的潜力 (Kumar 等,1993)。

抗逆转录病毒剂的开发

在抗病毒研究的背景下,由叔丁基{[4-(氯甲基)恶唑-5-基]甲基}氨基甲酸酯衍生物合成的烷基甲基氨基甲酸酯已被评估为抗逆转录病毒剂的前药。这证明了该化合物在增强抗逆转录病毒药物的口服生物利用度和稳定性方面的作用 (Arimilli 等,1997)。

药物中间体

这些化合物已被用作各种生物活性化合物的合成中间体,表明它们在药物开发过程中的多功能性和重要性。例如,叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2 甲氧苯基) 氨基甲酸酯是奥美替尼等化合物合成中的一个显着中间体 (Zhao 等,2017)。

抗菌剂

此外,该化合物的衍生物已被合成并评估为潜在的抗菌剂。它们在该领域的构效关系是持续研究的主题,突出了它们在开发新的抗菌治疗方法中的潜力 (应用化学中的生物界面研究,2020)。

未来方向

作用机制

Target of Action

Carbamates are generally known to interact with amines . They are often used as protecting groups for amines in organic synthesis .

Mode of Action

The compound is likely to interact with its targets through a process known as carbamylation . Carbamylation involves the reaction of a carbamate with an amine to form a protected amine . The carbamate can be removed under relatively mild conditions .

Biochemical Pathways

The carbamylation process is a key step in many biochemical pathways, particularly in the synthesis of peptides .

Result of Action

The carbamylation process can result in the protection of amines, preventing them from undergoing unwanted reactions during organic synthesis .

Action Environment

The action, efficacy, and stability of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s action.

属性

IUPAC Name |

tert-butyl N-[[4-(chloromethyl)-1,3-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3/c1-10(2,3)16-9(14)12-5-8-7(4-11)13-6-15-8/h6H,4-5H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHRTJIZWTOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CO1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

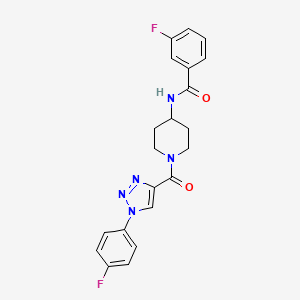

![3-(4-Fluoro-3-methylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B3006848.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)